molecular formula C14H24O2 B081285 Bornyl butyrate CAS No. 13109-70-1

Bornyl butyrate

Cat. No.: B081285
CAS No.: 13109-70-1
M. Wt: 224.34 g/mol
InChI Key: VIPNQHBVIDJXJE-UHIISALHSA-N
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Description

Bornyl butyrate is an organic compound known for its pleasant, pine-like aroma. It is a type of ester formed from borneol and butyric acid. This compound is commonly used in the fragrance and flavor industries due to its distinctive scent and flavor profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bornyl butyrate is typically synthesized through an esterification reaction between borneol and butyric acid. This reaction is often catalyzed by an acid such as sulfuric acid or sulfuric acid triethyl ester. The reaction is carried out under controlled temperature conditions to ensure optimal yield .

Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors. The reaction mixture is heated to a specific temperature, and the acid catalyst is added to facilitate the reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Bornyl butyrate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bornyl butyrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bornyl butyrate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Bornyl butyrate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its distinctive pine-like aroma and its ability to enhance drug permeability, making it valuable in both the fragrance industry and pharmaceutical research .

Properties

CAS No.

13109-70-1

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] butanoate

InChI

InChI=1S/C14H24O2/c1-5-6-12(15)16-11-9-10-7-8-14(11,4)13(10,2)3/h10-11H,5-9H2,1-4H3/t10-,11+,14-/m1/s1

InChI Key

VIPNQHBVIDJXJE-UHIISALHSA-N

SMILES

CCCC(=O)OC1CC2CCC1(C2(C)C)C

Isomeric SMILES

CCCC(=O)O[C@H]1C[C@H]2CC[C@]1(C2(C)C)C

Canonical SMILES

CCCC(=O)OC1CC2CCC1(C2(C)C)C

density

0.981-0.991

13109-70-1

physical_description

Colourless liquid;  Herbaceous aroma

solubility

Soluble in oils;  Slightly soluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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